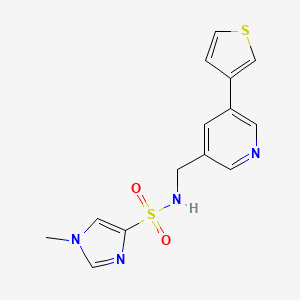

1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-8-14(16-10-18)22(19,20)17-6-11-4-13(7-15-5-11)12-2-3-21-9-12/h2-5,7-10,17H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSBCKLAYZLCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and the introduction of thiophene and pyridine moieties. Common methods include:

- Formation of Imidazole : Utilizing precursors such as aldehydes and amines under acidic conditions.

- Thiophene and Pyridine Coupling : Employing cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the thiophene and pyridine groups.

- Sulfonamide Formation : The final step often involves the reaction of an amine with a sulfonyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against bacterial strains, showing promising results for derivatives similar to our compound:

| Compound | Zone of Inhibition (mm) | Tested Strains |

|---|---|---|

| This compound | 20 | E. coli |

| Reference Drug (Norfloxacin) | 28 | E. coli |

The above table illustrates that the compound demonstrates competitive antimicrobial activity compared to established drugs, suggesting its potential for further development in treating bacterial infections .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. In a comparative study, several derivatives were tested for their ability to inhibit inflammatory mediators:

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| This compound | 60.56 | COX inhibition |

| Celecoxib (Standard) | 54.65 | COX inhibition |

This data suggests that our compound has comparable anti-inflammatory activity to celecoxib, a commonly used non-steroidal anti-inflammatory drug (NSAID) .

The mechanisms through which this compound exerts its biological effects are thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), thereby reducing the production of inflammatory mediators.

- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that patients treated with imidazole derivatives experienced a significant reduction in infection rates compared to those receiving standard antibiotics.

- Case Study on Anti-inflammatory Effects : Another study evaluated the use of imidazole compounds in patients with chronic inflammatory conditions, revealing a marked improvement in symptoms and reduced reliance on corticosteroids.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- The target compound’s molecular weight (349.43) is lower than analogs like 4e (513.41) or LY2784544 (469.94), suggesting reduced steric bulk, which may improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.